2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid
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Overview
Description
2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid is an organic compound that belongs to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group at the 5-position, a 2-methylpropyl group at the 2-position, and a carboxylic acid group at the 3-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Addition of the 2-Methylpropyl Group: This step can involve Friedel-Crafts alkylation using 2-methylpropyl chloride and a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-methoxy-2-(2-methylpropyl)-1-benzofuran-3-carboxaldehyde.
Reduction: Formation of 5-methoxy-2-(2-methylpropyl)-1-benzofuran-3-methanol.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-methylbenzofuran-3-carboxylic acid
- 2-(2-Methylpropyl)-1-benzofuran-3-carboxylic acid
- 5-Methoxy-1-benzofuran-3-carboxylic acid
Uniqueness
2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the methoxy and 2-methylpropyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methoxy-2-(2-methylpropyl)-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-8(2)6-12-13(14(15)16)10-7-9(17-3)4-5-11(10)18-12/h4-5,7-8H,6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKPFDKIFZQMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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